N-(2-Chloro-2-phenylethyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-14(12-7-3-1-4-8-12)11-17-15(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCPBVESDXWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Context Within the Chemical Space of Benzamide Derivatives
The benzamide (B126) scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in medicinal chemistry and materials science. The versatility of this core structure allows for extensive modification at both the phenyl ring and the amide nitrogen, leading to a vast chemical space with a wide array of physicochemical and biological properties. These derivatives are generally synthesized through the reaction of a benzoic acid derivative with an amine.
N-(2-Chloro-2-phenylethyl)benzamide fits within this chemical space as an N-substituted benzamide. Its defining features are the benzoyl group and the N-linked 2-chloro-2-phenylethyl side chain. The presence of a chlorine atom on the ethyl linker introduces a specific electronic and steric profile, which can be compared to other halogenated and non-halogenated analogues.
Academic Significance and Research Trajectory of Benzamide Analogues
The academic and industrial interest in benzamide (B126) analogues has been sustained for decades, driven by their diverse pharmacological activities. Research has shown that these compounds can act as potent agents in various therapeutic areas.
Historically, the trajectory of benzamide research began with simpler structures and has progressively moved towards more complex and functionally diverse molecules. Early investigations focused on their antipsychotic properties, leading to the development of drugs like sulpiride (B1682569) and amisulpride (B195569). chembk.com Over time, the scope of research has expanded significantly, with studies revealing the potential of benzamide derivatives in a multitude of other areas.
The academic significance of benzamide analogues is evident in the sheer volume of research dedicated to exploring their potential. Structure-activity relationship (SAR) studies are a common theme, where researchers systematically modify the benzamide scaffold to understand how different functional groups influence biological activity. For example, studies on 2-phenoxybenzamides have revealed their antiplasmodial activity, with the substitution pattern on the anilino part of the molecule being crucial for efficacy. mdpi.com In the realm of oncology, certain benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs that can interfere with cancer cell growth. nih.gov
The following table provides a glimpse into the diverse research applications of various benzamide analogues:
| Compound Class | Investigated Activity | Key Research Findings |
| Substituted Benzamides | Antipsychotic, Antidepressant | Agents like amisulpride and sulpiride are used in psychiatry. chembk.com |
| N-Substituted Benzamides | Anticonvulsant | SAR studies have identified compounds with high affinity and good anticonvulsant activity in animal models. |
| 2-Phenoxybenzamides | Antiplasmodial | Activity is highly dependent on the substitution pattern of the anilino partial structure. mdpi.com |
| Benzamide Derivatives | Histone Deacetylase (HDAC) Inhibition | Certain derivatives show significant in vivo antitumor activity. nih.gov |
| Benzamide Analogues | 5-HT3 Receptor Agonists | A benzamide scaffold without a positive charge was identified as a novel type of 5-HT3 receptor agonist, potentially acting at an allosteric site. ontosight.ai |
| Benzamide Pharmacophores | Carbonic Anhydrase and Acetylcholinesterase Inhibition | Novel benzamides have shown inhibitory potencies at the nanomolar level against these enzymes. nih.gov |
Scope of Current Research and Unaddressed Questions Pertaining to N 2 Chloro 2 Phenylethyl Benzamide
Derivatization Strategies for Structural Modification
The core structure of this compound offers several sites for chemical modification. Derivatization is a key strategy employed to synthesize a library of related compounds, enabling the investigation of structure-activity relationships. These modifications can be broadly categorized into two main areas: variations in the substitution patterns of the aromatic rings and alterations to the phenylethyl group.
Substitution Pattern Variations on Aromatic Rings
The two aromatic rings in the this compound scaffold—the benzoyl ring and the phenyl ring of the phenylethyl moiety—are primary targets for substitution to create diverse analogues.
Research has demonstrated the synthesis of various derivatives by introducing different substituents at various positions on these rings. For instance, the introduction of a methyl group on the benzoyl ring results in N-(2-Chloro-phenyl)-2-methyl-benzamide. nih.gov In this compound, the conformation of the N-H bond is syn to the ortho-chloro group on the aniline (B41778) ring, while the C=O bond is syn to the ortho-methyl substituent on the benzoyl ring. nih.gov
Further variations include the placement of chloro groups on both aromatic rings. An example is 4-Chloro-N-(2-chloro-phenyl)benzamide, where the amide plane forms dihedral angles of 31.53 (8)° and 36.23 (8)° with the 4-chloro- and 2-chloro-phenyl rings, respectively. nih.gov The synthesis of a broader series of N-substituted benzamide derivatives, designed based on existing bioactive molecules, highlights the extensive possibilities for creating analogues with varied electronic and steric properties. researchgate.net These synthetic approaches often involve the reaction of a substituted benzoyl chloride or benzoic acid with an appropriately substituted phenethylamine. google.com
| Parent Compound | Substituent | Position | Resulting Derivative |
| N-(2-Chloro-phenyl)benzamide | Methyl | 2-position of benzoyl ring | N-(2-Chloro-phenyl)-2-methyl-benzamide nih.gov |
| N-Phenylbenzamide | Chloro | 4-position of benzoyl ring, 2-position of phenyl ring | 4-Chloro-N-(2-chloro-phenyl)benzamide nih.gov |
| Benzamide | 2-Chloro-N-phenethyl | N-position | 2-Chloro-N-phenethyl-benzamide sigmaaldrich.com |
Modifications of the Phenylethyl Moiety
The phenylethyl moiety of this compound is another key site for structural derivatization. Modifications can include changes to the ethyl chain and the attached phenyl group.
One significant modification involves the oxidation of the carbon adjacent to the nitrogen atom, leading to the formation of an oxo group. This results in compounds such as 2-Chloro-N-(2-oxo-2-phenylethyl)benzamide. ontosight.ai The presence of the oxo group introduces a ketone functionality, which can alter the compound's electronic properties and potential for biological interactions. ontosight.ai
Another common modification is the substitution of the chloro group on the ethyl chain. For example, replacing the chlorine with a hydroxyl group yields 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide. The hydroxyl group can participate in hydrogen bonding, potentially influencing the molecule's interaction with biological targets. Furthermore, increasing the halogenation on the ethyl group, as seen in N-(2,2-dichloro-1-phenylethyl)benzamide, can impact the compound's reactivity and lipophilicity. ontosight.ai The synthesis of these derivatives often utilizes derivatization reagents that react with specific functional groups to introduce new moieties and enhance analytical detection. ddtjournal.com
| Original Moiety Feature | Modification | Resulting Derivative |
| -CH(Cl)CH₂- | Oxidation to ketone | 2-Chloro-N-(2-oxo-2-phenylethyl)benzamide ontosight.ai |
| -CH(Cl)CH₂- | Substitution of Cl with OH | 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide |
| -CH(Cl)CH₂- | Addition of a second Cl | N-(2,2-dichloro-1-phenylethyl)benzamide ontosight.ai |
| -CH₂CH₂- | Oxidation to ketone | N-(2-Oxo-2-phenylethyl)benzamide chemicalbook.com |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide valuable insights into the molecular structure of this compound, confirming the connectivity of atoms and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.
For the ¹H NMR spectrum, the protons of the two phenyl rings would exhibit signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons of the ethyl chain would appear at a higher field. The methine proton (CH) adjacent to the chlorine atom and the phenyl group would likely be a multiplet due to coupling with the neighboring methylene (B1212753) protons. The methylene protons (CH₂) adjacent to the amide nitrogen would also present as a multiplet. The amide proton (NH) would show a broad signal, the position of which can be influenced by solvent and concentration.
In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the phenyl rings would generate a series of signals between 120 and 140 ppm. The carbons of the ethyl linker, specifically the CH and CH₂ groups, would be observed at a higher field.
A detailed analysis of related benzamide compounds can provide a reference for the expected spectral features. For instance, in similar benzamide structures, the aromatic protons and carbons show distinct patterns based on their substitution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (C=O) | - | 165-175 |
| Aromatic (C-H/C) | 7.0 - 8.0 | 120-140 |
| Ethyl (CH-Cl) | Multiplet | ~60-70 |
| Ethyl (CH₂-NH) | Multiplet | ~40-50 |
Note: The values in this table are estimations based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected around 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would typically appear as a sharp peak in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1210-1370 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | > 3000 |
| Amide (C=O) | Stretch | 1630 - 1680 |
| Amide (C-N) | Stretch | 1210 - 1370 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways for benzamides include cleavage of the amide bond. For N-phenethylbenzamide, a related compound, significant fragments are observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and at m/z 104, resulting from cleavage of the bond between the ethyl group and the phenyl ring. Similar fragmentation patterns would be expected for this compound, with additional fragments arising from the presence of the chlorine atom.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. While a specific crystal structure for this compound is not publicly available, analysis of related structures offers insights into its likely solid-state characteristics.
Crystal Packing and Intermolecular Interactions
In the solid state, benzamide derivatives often form extended networks through intermolecular hydrogen bonds. For this compound, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers. The packing of these molecules in the crystal lattice would also be influenced by van der Waals interactions between the phenyl rings. The presence of the chlorine atom could also lead to halogen bonding interactions, further stabilizing the crystal structure.
Dihedral Angles and Conformation in Crystalline State
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-phenethylbenzamide |
Computational Approaches to Molecular Structure and Dynamics
Computational methods have become indispensable in modern chemical research, providing insights that complement experimental data. For molecules like this compound, these techniques can predict and rationalize their electronic structure, preferred shapes (conformations), and how they move and interact over time.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties such as geometries, energies, and reactivity.
Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a crucial parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability.
Energetics: DFT can be used to calculate the relative energies of different isomers or conformers, helping to determine which structures are more stable.
For illustrative purposes, DFT calculations on related benzamide structures have been used to understand their reactivity and potential as inhibitors for various biological targets. These studies often correlate calculated electronic properties with observed biological activity. A hypothetical DFT study on this compound would likely focus on the influence of the chloro and phenyl substituents on the electronic environment of the amide linkage.
Detailed conformational analysis of the closely related molecule, N-[(1S)-1-phenylethyl]benzamide, reveals interesting insights into its solid-state behavior. This compound exhibits conformational trimorphism, meaning it can crystallize in three different forms (polymorphs), each with a unique molecular arrangement. nih.gov This phenomenon is driven by subtle changes in the molecular conformation, primarily due to the rotation of the phenyl rings. nih.gov
In the case of N-[(1S)-1-phenylethyl]benzamide, all three polymorphs share a common supramolecular structure based on hydrogen-bonded chains. nih.gov However, the packing of these chains differs due to conformational adjustments. nih.gov The dihedral angles between the phenyl rings vary significantly between the polymorphs, highlighting the molecule's conformational flexibility. nih.gov
A similar conformational landscape can be anticipated for this compound. The presence of the chlorine atom on the ethyl group would introduce additional steric and electronic factors influencing the preferred conformations. The interplay of these factors would determine the most stable three-dimensional structure of the molecule.
Table 1: Conformational Data for Polymorphs of N-[(1S)-1-phenylethyl]benzamide This table presents data for a closely related compound to illustrate the concept of conformational polymorphism.
| Form | Space Group | Dihedral Angle Between Phenyl Rings |
| I | P2₁ | 23.1 (2)° |
| II | P2₁ | 56.2 (1)° |
| III | P2₁2₁2₁ | - |
Data sourced from a study on the conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. nih.gov
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal how molecules move, change shape, and interact with their environment over time.
For a molecule like this compound, MD simulations could be employed to:
Explore Conformational Space: MD simulations can sample a wide range of molecular conformations, providing a more complete picture of the molecule's flexibility than static models alone.
Study Solvation Effects: By including solvent molecules in the simulation, it is possible to understand how the solvent influences the solute's conformation and dynamics.
Investigate Intermolecular Interactions: MD simulations are well-suited for studying how molecules interact with each other, for example, in the formation of dimers or larger aggregates.
While specific MD simulation studies on this compound are not publicly documented, the Automated Topology Builder (ATB) and Repository provides resources for developing molecular force fields necessary for such simulations on related molecules like N-[(1R)-1-phenylethyl]benzamide. uq.edu.au These force fields are essential for accurately describing the potential energy of the system and, consequently, the forces acting on the atoms.
In a typical MD simulation of a benzamide derivative, the initial coordinates could be taken from crystallographic data or a DFT-optimized structure. The system would then be simulated for a period of nanoseconds or longer, and the resulting trajectory would be analyzed to extract information about the molecule's dynamic properties.
Biological Activities and Mechanistic Investigations in Vitro and Cellular Models
Enzyme Inhibition Studies
The benzamide (B126) scaffold is a common feature in many biologically active molecules, prompting investigations into the inhibitory potential of N-(2-Chloro-2-phenylethyl)benzamide against several key enzyme targets.
Urease Inhibition Mechanisms and Potency
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. While various benzamide and sulfonamide derivatives have been explored as urease inhibitors, specific studies detailing the urease inhibition mechanisms or potency of this compound are not available in the current scientific literature. nih.gov Generally, urease inhibitors can act by chelating the nickel ions in the active site or by interacting with key amino acid residues, such as a mobile cysteine "flap," to block substrate access. nih.govnih.gov
Cholinesterase (AChE and BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for Alzheimer's disease. Although various benzamide derivatives have shown promise as cholinesterase inhibitors, there is no specific data available from researched literature concerning the direct inhibitory activity (such as IC₅₀ values) of this compound against either AChE or BChE. nih.govnih.gov
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Modulation
Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a target for antiproliferative and anti-inflammatory drugs. Currently, there are no published studies that investigate or report on the modulation of DHODH activity by this compound. nih.gov
Monoamine Oxidase B (MAO-B) Interaction
Monoamine oxidase B is an important enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Research into a closely related structural analog, 2-Chloro-2-phenylethylamine, provides significant insight into potential MAO-B interactions.
2-Chloro-2-phenylethylamine acts as both a substrate and an inhibitor of MAO-B from bovine liver mitochondria. nih.gov Mechanistic studies indicate that this compound undergoes a time-dependent inactivation of the enzyme under both aerobic and anaerobic conditions. nih.gov
Under aerobic conditions, 2-Chloro-2-phenylethylamine is oxidized by MAO-B to form 2-chloro-2-phenylacetaldehyde. This resulting aldehyde then covalently modifies an active site residue of the enzyme, leading to its inactivation. nih.gov The presence of benzyl (B1604629) alcohol, a substrate analog, offers significant protection against this inactivation, further suggesting that the modification occurs within the enzyme's active site. nih.gov
Under anaerobic conditions, the inactivation likely proceeds through the direct alkylation of an enzyme residue by the unmodified 2-Chloro-2-phenylethylamine. nih.gov The compound itself is a substrate for MAO-B, with a Michaelis constant (Kₘ) of 30 µM and a turnover number of 80 min⁻¹ at pH 6.5 and 30°C. nih.gov These findings suggest that this compound, due to its structural similarity, could also interact with MAO-B, although specific studies are required to confirm this.
| Compound | Enzyme | Kₘ | Turnover Number | Inactivation Mechanism |
| 2-Chloro-2-phenylethylamine | MAO-B | 30 µM | 80 min⁻¹ | Time-dependent; covalent modification (aerobic), direct alkylation (anaerobic) |
Polyketide Synthase 13 Thioesterase Domain Inhibition
Polyketide synthase 13 (Pks13) is an essential enzyme for the synthesis of mycolic acids, which are critical components of the Mycobacterium tuberculosis cell wall. The thioesterase (TE) domain of Pks13 is a validated target for antitubercular drugs. nih.govacs.org While various inhibitors targeting the Pks13 thioesterase domain have been identified, including benzofuran (B130515) and oxadiazole series, there is no specific research identifying this compound as an inhibitor of this enzyme. nih.govacs.org
Inhibition of Other Enzyme Targets
The broader enzymatic inhibition profile of this compound has not been extensively characterized. While related benzamide structures, such as N-2-(phenylamino) benzamide derivatives, have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), no such studies have been reported for this compound. nih.gov
Receptor Modulation and Signaling Pathway Research
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism/Antagonism
There is currently no available scientific data from in vitro or cellular studies to indicate whether this compound acts as an agonist or antagonist of Peroxisome Proliferator-Activated Receptors (PPARs). Research on other chlorinated benzamide derivatives has shown potential for PPAR modulation, but these findings cannot be directly extrapolated to the specific compound .
Other Nuclear Receptor Interactions
Scientific investigations into the interaction of this compound with other nuclear receptors are absent from the current body of published literature. The potential for this compound to modulate other nuclear receptors remains an open area for future investigation.
Additional Biological Investigations
Antioxidant Activity Evaluation
No studies have been published that evaluate the antioxidant properties of this compound. Therefore, its capacity to neutralize free radicals or modulate cellular oxidative stress is unknown.
Inhibition of Photosynthetic Electron Transport
There is no scientific evidence to suggest that this compound has been investigated for its potential to inhibit photosynthetic electron transport. This area of research is typically focused on herbicides and other agrochemicals, and it is unclear if this compound would be a candidate for such activity.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Structural Features for Biological Activity
SAR studies on the broader class of benzamide (B126) and N-phenethylamine derivatives have identified several structural components critical for their biological activity. The general structure consists of a benzamide core connected to a phenylethyl moiety, with various substituents influencing the molecule's interaction with biological targets.
Key structural regions typically investigated in SAR studies include:
The Benzamide Phenyl Ring (A-ring): Substituents on this ring can significantly modulate activity. For instance, in studies of N-benzyl phenethylamines as 5-HT2A/2C agonists, substituents on the N-benzyl group were found to influence the interaction of substituents on the other phenyl ring. nih.gov
The Amide Linker: The amide bond itself is a crucial feature, often participating in hydrogen bonding with receptor sites. Its conformational flexibility is also a key determinant of activity.
The Phenylethyl Moiety (B-ring): The substitution pattern on this ring and the ethyl linker is critical. In extensive SAR studies on psychedelic phenethylamines, the nature and position of substituents on the 4-position of the phenyl ring were shown to be vital for activity. nih.gov The presence of a chloro group on the ethyl chain, as in N-(2-Chloro-2-phenylethyl)benzamide, introduces a specific electronic and steric profile that can influence binding affinity and metabolic stability.
For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives studied for antidiabetic potential, the nature of the N-substituent dramatically affected inhibitory activity against α-glucosidase and α-amylase. Aromatic substituents on the nitrogen were generally favored over aliphatic ones, with specific substitution patterns on the phenyl ring leading to a several-fold increase in potency. nih.gov This highlights the importance of the N-substituent in defining the biological profile of benzamide derivatives.
Ligand-Based Rational Design Strategies
In the absence of a known receptor structure, ligand-based methods are employed to infer the properties of the binding site from the structures of active molecules. These strategies are instrumental in designing new analogs with improved properties.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For various benzamide analogs, distinct pharmacophore models have been developed.
A study on three-substituted benzamide derivatives as inhibitors of the bacterial protein FtsZ resulted in a five-featured pharmacophore model. nih.gov This model, designated ADHRR, consists of:
One Hydrogen Bond Acceptor (A)
One Hydrogen Bond Donor (D)
One Hydrophobic feature (H)
Two Aromatic Rings (R)
This model successfully correlated the structural features of 97 different molecules with their biological activity, demonstrating its statistical significance and predictive power. nih.gov Similarly, a 3D pharmacophore model for N-benzyl benzamide derivatives acting as melanogenesis inhibitors was developed, helping to define the necessary spatial arrangement of atoms for interaction with the target receptor. nih.gov These models serve as powerful templates for designing new compounds or searching databases for novel chemical scaffolds with the desired activity.
| Pharmacophore Feature | Count | Description |
|---|---|---|
| Hydrogen Bond Acceptor (A) | 1 | Typically associated with carbonyl oxygen or other electronegative atoms. |
| Hydrogen Bond Donor (D) | 1 | Often the amide N-H group. |
| Hydrophobic (H) | 1 | Represents non-polar regions of the molecule. |
| Aromatic Ring (R) | 2 | Corresponds to the phenyl rings of the benzamide structure. |
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a receptor or enzyme active site. For flexible molecules like this compound, which can adopt numerous shapes, identifying the specific "bioactive" conformation is a key goal of molecular design.
Conformational analysis using molecular mechanics calculations has been performed on various benzamides that show high affinity for the dopamine D-2 receptor. nih.gov These studies concluded that for the molecules to fit into a proposed receptor-interaction model, the acyclic amide side chain must adopt a low-energy, extended conformation. nih.gov This suggests that rigidity or flexibility in the linker between the two aromatic rings is a critical design parameter. For antagonists of the androgen receptor, the conformation of the N-methylbenzamide tail of the drug enzalutamide determines its effect, with different orientations leading to agonistic or antagonistic activity. escholarship.org These findings underscore the importance of understanding and controlling the conformational preferences of the molecule to achieve the desired biological outcome.
Computational Chemistry in SAR Investigations
Computational techniques are indispensable tools in modern drug discovery, allowing for the rapid evaluation of structure-activity relationships and the prediction of binding affinities, which helps prioritize synthetic efforts.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
In studies of various benzamide derivatives, docking simulations have provided crucial insights into their binding modes. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, docking into the active sites of α-glucosidase and α-amylase revealed key interactions. The most active compounds formed multiple hydrogen bonds and hydrophobic interactions with specific amino acid residues like Asp, Glu, and His within the binding pockets. nih.gov Similarly, docking studies of benzamide trimethoprim derivatives into the human dihydrofolate reductase (hDHFR) enzyme showed that the most promising inhibitors interacted strongly with key residues such as Asn-64, Arg-70, and Gly-117. mdpi.com These simulations can rationalize the observed SAR and guide the design of new analogs with enhanced binding affinity.
| Compound Class | Target Enzyme | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| 2-Chloro-4-nitrobenzamides | α-glucosidase | ASP214, GLU276, ASP349 | Hydrogen Bonding | nih.gov |
| Benzamide Trimethoprims | hDHFR | Asn-64, Arg-70, Gly-117 | Hydrogen Bonding | mdpi.com |
| Three-substituted benzamides | FtsZ | Val 207, Asn 263, Leu 209 | Hydrogen Bonding | nih.gov |
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A predictive QSAR model can be used to estimate the activity of new, unsynthesized compounds.
For benzamide derivatives, several QSAR models have been developed. A 3D-QSAR study on a series of N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors yielded statistically significant Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. tandfonline.com These models provided reliable predictions of activity and highlighted the importance of steric and electrostatic fields for receptor binding. tandfonline.com Another QSAR study on N-aryl derivatives as cholinesterase inhibitors for Alzheimer's disease identified descriptors like lipophilicity (AlogP98) and molecular shape as being important for explaining the bioactivity of the compounds. mdpi.comnih.gov Such models are valuable for understanding which physicochemical properties are most influential for the biological activity of a class of compounds, thereby guiding the rational design of more potent molecules.
In Silico Screening and Virtual Library Design
In the quest for novel and more effective therapeutic agents, in silico screening and the design of virtual libraries have emerged as powerful tools to accelerate the drug discovery process. These computational techniques allow for the rapid evaluation of large numbers of molecules, prioritizing those with the highest probability of desired biological activity for synthesis and experimental testing.
Virtual Library Design: The process begins with the creation of a virtual library, a collection of digital molecules that can be systematically evaluated. For analogs of this compound, this library would be constructed by enumerating variations at key positions of the core scaffold. These positions include:
The Benzamide Moiety: Substitutions on the phenyl ring of the benzamide can be systematically varied with different functional groups (e.g., electron-donating or electron-withdrawing groups) to probe their influence on target binding.
The Phenylethyl Moiety: Modifications to the phenyl ring of the phenylethyl group, such as the introduction of various substituents at different positions, can be explored to understand their impact on activity. The nature and position of the chloro substituent on the ethyl chain are also critical points for variation.
The Amide Linker: The amide bond itself can be replaced with bioisosteres to investigate the importance of its hydrogen bonding capabilities and conformational rigidity.
Specialized software can generate vast libraries of these virtual compounds, far exceeding what is feasible to synthesize and test physically. These libraries can be designed to be either diverse, covering a broad chemical space, or focused, targeting a specific biological target or family of targets.
In Silico Screening: Once a virtual library is established, it is subjected to in silico screening, which involves a variety of computational methods to predict the biological activity of the virtual compounds. These methods include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound analogs, docking studies can help identify key interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The docking scores can then be used to rank the compounds in the virtual library.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By creating a pharmacophore model based on known active compounds, a virtual library can be screened to identify molecules that fit this model.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models can be used to predict the activity of new, unsynthesized compounds.
The following table illustrates a hypothetical virtual screening workflow for this compound analogs:
| Step | Method | Objective | Outcome |
| 1 | Virtual Library Generation | Create a diverse set of analogs by modifying the core scaffold. | A collection of several thousand virtual compounds. |
| 2 | Pharmacophore-Based Filtering | Rapidly screen the library to select compounds with the required 3D arrangement of features. | A smaller, enriched subset of the virtual library. |
| 3 | Molecular Docking | Predict the binding mode and affinity of the filtered compounds to the target protein. | A ranked list of compounds based on their predicted binding affinity. |
| 4 | ADMET Prediction | Computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the top-ranked compounds. | A final selection of high-priority candidates for synthesis and biological evaluation. |
Through this iterative process of virtual library design and in silico screening, researchers can efficiently navigate the vast chemical space to identify promising lead candidates for further development.
Optimization Strategies for Enhanced Potency and Selectivity
Following the identification of initial "hit" compounds, the subsequent phase of drug discovery focuses on optimizing these molecules to enhance their potency and selectivity. This is a meticulous process that involves fine-tuning the chemical structure based on SAR data and computational insights.
Potency Enhancement: The potency of a compound is a measure of the concentration at which it produces a desired biological effect. Strategies to enhance the potency of this compound analogs include:
Maximizing Favorable Interactions: By analyzing the binding mode of lead compounds within the target's active site, medicinal chemists can introduce functional groups that form additional favorable interactions, such as hydrogen bonds or salt bridges, thereby increasing binding affinity. For instance, if a hydrogen bond acceptor on the target is not engaged by the ligand, modifying the ligand to include a hydrogen bond donor at the appropriate position can significantly improve potency.
Modifying Lipophilicity: The lipophilicity of a compound can influence its ability to cross cell membranes and access the target site. Adjusting the lipophilicity by adding or removing lipophilic or hydrophilic groups can optimize the compound's pharmacokinetic and pharmacodynamic properties.
Conformational Restriction: The flexibility of a molecule can sometimes be detrimental to its binding affinity, as it may adopt numerous conformations, only one of which is active. Introducing conformational constraints, such as rings or double bonds, can lock the molecule in its bioactive conformation, leading to a more favorable entropic contribution to binding and thus higher potency.
Selectivity Improvement: Selectivity is a crucial attribute of a drug candidate, as it minimizes off-target effects and potential toxicity. Strategies to improve the selectivity of this compound analogs include:
Exploiting Structural Differences between Targets: If a compound shows activity against multiple related targets, subtle differences in the amino acid composition of their binding sites can be exploited. By designing modifications that introduce steric hindrance with one target while maintaining or improving interactions with the desired target, selectivity can be enhanced.
Targeting Unique Pockets: Detailed structural analysis of the target protein may reveal unique sub-pockets that are not present in related off-targets. Designing ligands that extend into and interact with these unique pockets can confer a high degree of selectivity.
The following table provides examples of optimization strategies and their potential outcomes for a hypothetical series of this compound analogs:
| Analog | Modification from Lead | Hypothetical Potency (IC50) | Hypothetical Selectivity (Fold vs. Off-Target) | Rationale |
| Lead Compound | - | 1 µM | 10 | Initial hit from screening. |
| Analog A | Addition of a hydroxyl group to the benzamide ring | 500 nM | 15 | Forms a new hydrogen bond with the target. |
| Analog B | Replacement of the phenyl ring with a pyridine ring | 800 nM | 50 | Exploits a unique interaction in the target's binding site. |
| Analog C | Introduction of a methyl group on the ethyl chain | 2 µM | 5 | Steric clash with the target's active site. |
| Analog D | Cyclization of the ethyl chain to form a cyclopropane ring | 200 nM | 25 | Conformational restriction locks the molecule in a more active conformation. |
Through a combination of rational design, guided by SAR and computational modeling, and empirical synthesis and testing, lead compounds can be systematically optimized to yield drug candidates with superior potency and selectivity, paving the way for further preclinical and clinical development.
Advanced Analytical Techniques in N 2 Chloro 2 Phenylethyl Benzamide Research
Chromatographic Separation Methods (e.g., HPLC, GC) for Purity Assessment and Isolation
Chromatographic techniques are fundamental in the analysis of N-(2-Chloro-2-phenylethyl)benzamide, ensuring the purity of the compound and enabling its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
In HPLC, a variety of stationary and mobile phases can be employed to achieve optimal separation of this compound from its precursors, byproducts, and degradation products. The choice of column, such as a C18 or a chiral stationary phase, is critical for resolving complex mixtures. The retention time of the compound is a key parameter for its identification and quantification.
Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for assessing the purity of this compound. The volatile nature of the compound allows for its analysis in the gas phase, providing high resolution and sensitivity.
Table 1: Exemplary Chromatographic Conditions for this compound Analysis
| Parameter | HPLC | GC |
| Column | C18, 4.6 x 250 mm, 5 µm | Capillary column (e.g., HP-5MS) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | UV at 254 nm | FID or MS |
| Injection Volume/Mode | 20 µL | Splitless |
| Oven Temperature Program | Isocratic or Gradient | 150°C (2 min), ramp to 280°C at 10°C/min |
Advanced Mass Spectrometry for Isotopic Labeling and Mechanistic Studies
Advanced mass spectrometry (MS) techniques are indispensable for in-depth structural elucidation and for probing the reaction mechanisms involving this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule.
Isotopic labeling studies, where atoms like ¹³C or ²H are incorporated into the this compound structure, are particularly insightful. By analyzing the mass shifts in the resulting fragments, researchers can trace the pathways of chemical reactions and understand the fate of different parts of the molecule. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
Nuclear Magnetic Resonance (NMR) for Dynamic Behavior and Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous confirmation of the compound's structure.
Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons, providing insights into the three-dimensional conformation of the molecule in solution. Furthermore, NMR is a powerful tool for studying the dynamic behavior of this compound, such as conformational changes or interactions with other molecules. By monitoring changes in chemical shifts, line widths, and relaxation rates, researchers can characterize the binding of this compound to its biological targets.
Table 2: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.20-7.80 | m |
| NH | 6.80 | br s |
| CH-Cl | 5.40 | t |
| CH₂-N | 3.90 | m |
Spectroscopic Titration Methods for Binding Characterization
Spectroscopic titration methods are employed to quantify the binding affinity of this compound with its target molecules. Techniques such as UV-Visible or fluorescence spectroscopy are often utilized for this purpose.
In a typical experiment, the concentration of this compound is kept constant while the concentration of the binding partner is systematically varied. The resulting changes in the spectroscopic signal (e.g., absorbance or fluorescence intensity) are then plotted against the concentration of the titrant. By fitting this data to a suitable binding model, key parameters such as the binding constant (Kₐ) and the stoichiometry of the interaction can be determined. These data are crucial for understanding the thermodynamics of the binding process.
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biological Targets and Pathways
While the broad biological activities of the benzamide (B126) class of compounds are recognized, the specific molecular targets and pathways modulated by N-(2-Chloro-2-phenylethyl)benzamide and its close analogues remain largely uncharted territory. Future investigations are anticipated to delve deeper into identifying novel protein-ligand interactions and elucidating the downstream cellular consequences.
Initial research into related benzamide derivatives has suggested potential interactions with a variety of biological targets, including enzymes and receptors implicated in neurological disorders and cancer. ontosight.ai For instance, studies on N-phenylbenzamide derivatives have indicated their potential as broad-spectrum antimicrobial agents, suggesting interference with essential bacterial or fungal pathways. mdpi.com A notable discovery in a related series of N-(thiazol-2-yl)-benzamide analogs was their identification as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov This finding underscores the potential for discovering unique biological activities within this chemical space.
Future research will likely employ a combination of high-throughput screening, proteomics, and chemoproteomics approaches to systematically map the interactome of this compound and its derivatives. Unbiased screening against diverse panels of cell lines and primary tissues could reveal unexpected therapeutic vulnerabilities and novel mechanisms of action.
Development of Highly Selective and Potent Derivatives
A primary objective in medicinal chemistry is the iterative refinement of a lead compound to enhance its potency and selectivity towards a specific biological target, thereby maximizing therapeutic efficacy while minimizing off-target effects. The development of derivatives of this compound is a critical area of future research.
Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of new analogues. By systematically modifying the substituents on both the benzoyl and phenylethyl moieties, researchers can probe the chemical features essential for biological activity. For example, the introduction of fluorine atoms, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity, has been explored in various benzamide scaffolds. mdpi.comontosight.ai The synthesis and evaluation of fluorinated derivatives of N-(2-phenylethyl)benzamide could lead to compounds with improved pharmacokinetic properties and enhanced target engagement.
Furthermore, the development of radiofluorinated benzamide and nicotinamide (B372718) derivatives as imaging agents for melanoma highlights a successful application of derivative development for a specific translational goal. nih.gov Similar strategies could be applied to this compound to create targeted therapeutic or diagnostic agents. Research into N-substituted salicylamides as selective inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) further demonstrates how systematic derivatization can lead to highly selective enzyme inhibitors.
Integration of Artificial Intelligence and Machine Learning in De Novo Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel molecular scaffolds and predict the properties of virtual compounds, thereby accelerating the design-make-test-analyze cycle.
Future research on this compound and its analogues will undoubtedly benefit from the integration of AI and ML. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are already being used to predict the binding of benzamide derivatives to target proteins and to forecast their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.comnih.gov For example, a combined approach of shape and electrostatic-based comparative studies with molecular docking was used to design selective CYP1B1 inhibitors based on a benzamide scaffold. vensel.org
Generative AI models can be trained on existing libraries of active compounds to design entirely new molecules (de novo design) with optimized properties. By inputting the desired characteristics, such as high potency for a specific target and a favorable safety profile, these algorithms can propose novel derivatives of the this compound core that are more likely to succeed in preclinical development. This computational-first approach can significantly reduce the time and cost associated with traditional drug discovery.
Role of this compound Analogues in Fundamental Chemical Biology
Chemical biology relies on the use of small molecules as tools to perturb and study biological systems. Analogues of this compound have the potential to serve as valuable chemical tools for dissecting complex biological processes.
By designing derivatives with specific properties, such as photo-cross-linkers or affinity tags, researchers can identify the direct binding partners of these compounds within a cellular context. For instance, a derivative could be synthesized with a photoreactive group that, upon irradiation with UV light, forms a covalent bond with its target protein, allowing for its subsequent isolation and identification by mass spectrometry.
The development of highly selective inhibitors for a particular enzyme or receptor, as seen with the N-substituted salicylamides targeting PfDHODH, provides a powerful means to study the physiological role of that target. By treating cells or organisms with such a selective inhibitor, researchers can observe the resulting phenotypic changes and infer the function of the inhibited protein. This approach can help to validate new drug targets and to unravel the intricate networks of cellular signaling pathways.
Application in Chemical Probes for Biological Systems
Building upon their role as tools in chemical biology, derivatives of this compound can be specifically engineered as chemical probes for various applications, including bioimaging and target identification.
The development of fluorescently labeled analogues would enable the visualization of their subcellular localization and trafficking in real-time using microscopy techniques. This can provide crucial information about where the compound acts within the cell and how it interacts with different organelles.
Furthermore, the synthesis of derivatives suitable for use as "warheads" in activity-based protein profiling (ABPP) could lead to the discovery of novel targets. The 2-chloropropionamide (B1208399) functionality, for example, has been explored as a less reactive electrophile for the development of covalent probes to identify protein targets. nih.gov A similar strategy could be employed with the this compound scaffold to create probes that covalently label their binding partners, facilitating their enrichment and identification. The successful development of radiofluorinated benzamide derivatives for PET imaging of melanoma provides a strong precedent for the utility of this class of compounds as diagnostic probes. nih.gov
Q & A
Q. Basic
- X-ray crystallography : Use SHELXL or SHELXTL for refinement , and ORTEP-3 for visualization .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight .
How can computational methods enhance the design of this compound derivatives with improved bioactivity?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to optimize reactivity using Gaussian or ORCA .
- QSAR models : Train models on datasets of benzamide analogs to predict activity trends and prioritize synthesis .
How should researchers resolve discrepancies in crystallographic data interpretation for this compound?
Q. Advanced
- Charge-flipping algorithms : Use SUPERFLIP or EDMA to solve ambiguous electron density maps, particularly for disordered chloro or phenyl groups .
- Twinned data refinement : In SHELXL, apply TWIN/BASF commands for high-R factors caused by crystal twinning .
- Validation tools : Check PLATON or Mercury for symmetry mismatches and hydrogen bonding consistency .
What strategies are effective in establishing structure-activity relationships (SAR) for benzamide derivatives?
Q. Advanced
- Substituent variation : Systematically modify the chloro, phenyl, or ethyl groups and assay biological activity (e.g., IC₅₀ in enzyme inhibition) .
- Pharmacophore mapping : Identify critical moieties (e.g., amide bonds, chloro substituents) using MOE or Discovery Studio .
- Comparative crystallography : Correlate substituent positions (e.g., meta vs. para) with bioactivity using CSD or CCDC databases .
How can solubility challenges of this compound in pharmacological assays be addressed?
Q. Advanced
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) via esterification or amidation .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
What experimental approaches validate the molecular targets of benzamide derivatives in biological systems?
Q. Advanced
- SPR/BLI assays : Measure real-time binding kinetics (e.g., Biacore) to confirm target engagement .
- CRISPR/Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
